molecular formula C13H19ClN2O B14034169 (R)-N-(4-(piperidin-3-yl)phenyl)acetamide HCl

(R)-N-(4-(piperidin-3-yl)phenyl)acetamide HCl

Cat. No.: B14034169
M. Wt: 254.75 g/mol
InChI Key: SJISTNNNUWNQAC-YDALLXLXSA-N
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Description

®-N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to a phenyl group, further connected to an acetamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.

    Formation of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the phenyl ring.

Scientific Research Applications

®-N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ®-N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride: The enantiomer of the compound, with similar but distinct properties.

    N-(4-(piperidin-3-yl)phenyl)acetamide: The non-chiral version of the compound.

    N-(4-(piperidin-3-yl)phenyl)acetamide sulfate: A different salt form with varying solubility and stability.

Uniqueness

®-N-(4-(piperidin-3-yl)phenyl)acetamide hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or non-chiral counterparts. The hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

N-[4-[(3R)-piperidin-3-yl]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16);1H/t12-;/m0./s1

InChI Key

SJISTNNNUWNQAC-YDALLXLXSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)[C@H]2CCCNC2.Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCCNC2.Cl

Origin of Product

United States

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